Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 2-ethylphenylamine. This reaction is followed by esterification with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Aminoquinoline: A reduced form of quinoline with potential therapeutic applications.
Uniqueness
Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro group, ethylphenylamino group, and carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 7-chloro-4-(2-ethylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-14-8-6-7-9-18(14)24-20-15-10-11-17(22)13(3)19(15)23-12-16(20)21(25)26-5-2/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
WSBZFRUKXDZGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=CC(=C(C3=NC=C2C(=O)OCC)C)Cl |
Origin of Product |
United States |
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